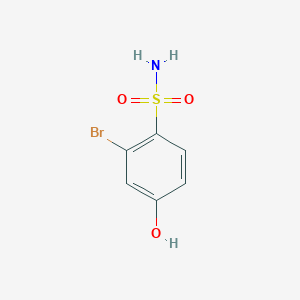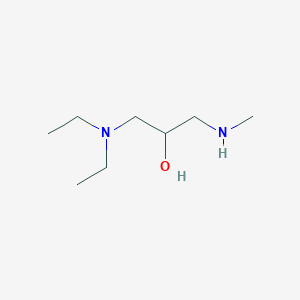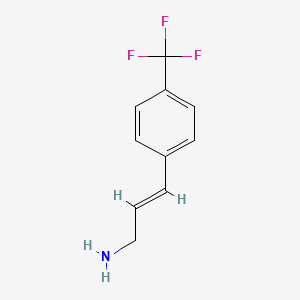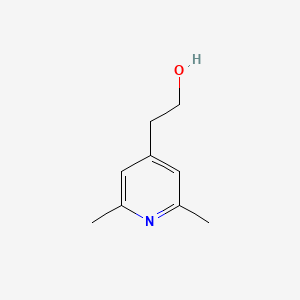
3-Thiophenesulfonamide, tetrahydro-N-methyl-, 1,1-dioxide (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiophenesulfonamide, tetrahydro-N-methyl-, 1,1-dioxide (9CI) is a chemical compound with the molecular formula C5H11NO4S2 and a molecular weight of 213.28 It is characterized by the presence of a thiophene ring, a sulfonamide group, and a tetrahydro-N-methyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenesulfonamide, tetrahydro-N-methyl-, 1,1-dioxide (9CI) typically involves the reaction of thiophene derivatives with sulfonamide precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to monitor the reaction parameters and product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Thiophenesulfonamide, tetrahydro-N-methyl-, 1,1-dioxide (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
3-Thiophenesulfonamide, tetrahydro-N-methyl-, 1,1-dioxide (9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Thiophenesulfonamide, tetrahydro-N-methyl-, 1,1-dioxide (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in biochemical pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Thiophenamine, tetrahydro-N-methyl-N-nitroso-, 1,1-dioxide: Similar in structure but with a nitroso group instead of a sulfonamide group.
Thiophene sulfonamides: A broader class of compounds with varying substituents on the thiophene ring.
Uniqueness
3-Thiophenesulfonamide, tetrahydro-N-methyl-, 1,1-dioxide (9CI) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydro-N-methyl moiety and sulfonamide group make it a versatile compound for various applications .
Propriétés
Numéro CAS |
302902-56-3 |
|---|---|
Formule moléculaire |
C5H11NO4S2 |
Poids moléculaire |
213.3 g/mol |
Nom IUPAC |
N-methyl-1,1-dioxothiolane-3-sulfonamide |
InChI |
InChI=1S/C5H11NO4S2/c1-6-12(9,10)5-2-3-11(7,8)4-5/h5-6H,2-4H2,1H3 |
Clé InChI |
FTGXBHVAKXUVFB-UHFFFAOYSA-N |
SMILES canonique |
CNS(=O)(=O)C1CCS(=O)(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)phenoxy]ethyl]-4-methyl-](/img/structure/B12114191.png)


![2-oxo-2H-benzo[h]chromene-3-carboxylic acid](/img/structure/B12114205.png)


![3-Methyl-1-phenyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12114221.png)
![2(1H)-Quinolinone, 1-methyl-3-[[(1-methylpropyl)amino]methyl]-](/img/structure/B12114229.png)

